molecular formula CH3CSNH2<br>C2H5NS<br>C2H5NS B046855 Thioacetamide CAS No. 62-55-5

Thioacetamide

Cat. No. B046855
CAS RN: 62-55-5
M. Wt: 75.14 g/mol
InChI Key: YUKQRDCYNOVPGJ-UHFFFAOYSA-N
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Description

Thioacetamide is an organosulfur compound with the formula C2H5NS . This white crystalline solid is soluble in water and serves as a source of sulfide ions in the synthesis of organic and inorganic compounds . It is a prototypical thioamide .


Synthesis Analysis

Thioacetamide is prepared by treating acetamide with phosphorus pentasulfide . A detailed examination of the anti-E. coli structure–activity relationship of the thioacetamide-triazoles has been reported . Analogs of the initial hit compounds were synthesized to study the contribution of the aryl, thioacetamide, and triazole sections .


Molecular Structure Analysis

The C2NH2S portion of the molecule is planar; the C-S, C-N, and C-C distances are 1.68, 1.31, and 1.50 Å, respectively . The short C-S and C-N distances indicate multiple bonding .


Chemical Reactions Analysis

Thioacetamide is widely used in classical qualitative inorganic analysis as an in situ source for sulfide ions . Treatment of aqueous solutions of many metal cations to a solution of thioacetamide affords the corresponding metal sulfide .


Physical And Chemical Properties Analysis

Thioacetamide is a synthetic, colorless crystalline solid that is soluble in water and ethanol . When heated to decomposition, it emits toxic fumes of nitrogen oxides and sulfur oxides .

Scientific Research Applications

Safety And Hazards

Thioacetamide is harmful if swallowed or absorbed through skin . It may cause irritation to eyes and skin, and may cause liver damage . It is reasonably anticipated to be a human carcinogen .

Future Directions

Thioacetamide has been used extensively for the induction of acute liver injury and hepatic encephalopathy . This agent is not directly hepatotoxic but its metabolites induce liver injury through the induction of oxidative stress and produce systemic inflammation similar to that seen in acute hepatic encephalopathy patients . Therefore, it is an ideal model to evaluate the antioxidant, cytoprotective, and antifibrotic compounds in experimental animals .

properties

IUPAC Name

ethanethioamide
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InChI

InChI=1S/C2H5NS/c1-2(3)4/h1H3,(H2,3,4)
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InChI Key

YUKQRDCYNOVPGJ-UHFFFAOYSA-N
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Canonical SMILES

CC(=S)N
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Molecular Formula

C2H5NS, Array
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DSSTOX Substance ID

DTXSID9021340
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Molecular Weight

75.14 g/mol
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Physical Description

Thioacetamide appears as white crystals with a mercaptan odor., Colorless solid; [ICSC] Colorless or yellow solid with a mild odor of mercaptans; [HSDB] White solid; [CAMEO] Colorless crystalline solid with an odor of rotten eggs; [Alfa Aesar MSDS], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
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Solubility

5 to 10 mg/mL at 68 °F (NTP, 1992), In ethanol 26.4 g/100 g; sparingly sol in ether, Miscible in benzene, MISCIBLE IN PETROLEUM ETHER, In water, 1.63X10+5 mg/l @ 25 °C., Solubility in water: good
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Vapor Pressure

15.2 [mmHg]
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Mechanism of Action

Multiple injections of thioacetamide ... decrease the synthesis of cytochrome p450b and the amounts of its translatable mRNA., A factor was isolated from /thioacetamide-induced/ fibrogenic rat liver which stimulates collagen synthesis in cultured fibrolblasts without affecting their rate of proliferation., Altered transport of nuclear RNA sequences is an early response to carcinogens. Nuclear envelopes were isolated and assayed for nucleoside triphosphatase (NTPase) activity, on the premise that this enzymatic activity participates in RNA transport. A common feature of the action of ... thioacetamide ... at low doses without significant toxicity, was to increase nuclear envelopes NTPase activity and to increase RNA transport, as assessed by the appearance of rapiidly labeled RNA in the cytoplasm and by in vitro assay. The increases in NTPase were specific for the nuclear envelope fraction, and early toxic effects of higher doses initially masked the increases. The induced increases in nuclear envelope NTPase were long-lived. In contrast, increases in nuclear envelope NTPase were observed only during the regenerative phase of carbon tetrachloride intoxication; the CCl4-induced increase was short-lived and returned promptly to control levels. These changes in NTPase activity were not associated with parallel changes in phosphorylation/dephosphorylation of nuclear envelope proteins. Increases in nuclear envelope NTPase and alterations in RNA transport, without attendant nuclear replication, may relate to altered nuclear RNA restriction. This change in a regulatory phenomenon may make these cells more susceptible to further modification, potentially playing a role in the initiation phase of carcinogenesis.
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Product Name

Thioacetamide

Color/Form

Crystals from benzene, Colorless leaflets, Yellow tablets, CRYSTALS FROM ALC, PLATES FROM ETHER

CAS RN

62-55-5, 65680-21-9
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Melting Point

234 to 237 °F (NTP, 1992), 113-114 °C, 113-116 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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